molecular formula C17H12Cl2N2OS B10939435 2-(2,5-dichlorophenyl)-3-thioxo-2,3,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-1(5H)-one

2-(2,5-dichlorophenyl)-3-thioxo-2,3,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-1(5H)-one

Cat. No.: B10939435
M. Wt: 363.3 g/mol
InChI Key: RKSFBGBZFCTSGC-UHFFFAOYSA-N
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Description

2-(2,5-dichlorophenyl)-3-thioxo-2,3,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-1(5H)-one is a complex organic compound with a unique structure that includes a dichlorophenyl group and a thioxo group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-dichlorophenyl)-3-thioxo-2,3,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-1(5H)-one typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 2,5-dichlorophenyl isocyanate with a suitable precursor to form the desired product . The reaction conditions often require specific catalysts and controlled environments to ensure the proper formation of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-dichlorophenyl)-3-thioxo-2,3,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-1(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms with different properties.

    Substitution: The dichlorophenyl group can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.

Scientific Research Applications

2-(2,5-dichlorophenyl)-3-thioxo-2,3,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-1(5H)-one has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: It may be studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research into its pharmacological effects could lead to the development of new therapeutic agents.

    Industry: The compound’s unique properties make it useful in the development of new materials and industrial processes.

Mechanism of Action

The mechanism of action of 2-(2,5-dichlorophenyl)-3-thioxo-2,3,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-1(5H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions can provide insights into its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other derivatives of imidazo[1,5-b]isoquinolin-1(5H)-one and related structures with dichlorophenyl groups.

Uniqueness

What sets 2-(2,5-dichlorophenyl)-3-thioxo-2,3,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-1(5H)-one apart is its specific combination of functional groups, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C17H12Cl2N2OS

Molecular Weight

363.3 g/mol

IUPAC Name

2-(2,5-dichlorophenyl)-3-sulfanylidene-10,10a-dihydro-5H-imidazo[1,5-b]isoquinolin-1-one

InChI

InChI=1S/C17H12Cl2N2OS/c18-12-5-6-13(19)14(8-12)21-16(22)15-7-10-3-1-2-4-11(10)9-20(15)17(21)23/h1-6,8,15H,7,9H2

InChI Key

RKSFBGBZFCTSGC-UHFFFAOYSA-N

Canonical SMILES

C1C2C(=O)N(C(=S)N2CC3=CC=CC=C31)C4=C(C=CC(=C4)Cl)Cl

Origin of Product

United States

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